molecular formula C29H38O8 B8209509 (3R,8R,12Z,17R,18Z,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione

(3R,8R,12Z,17R,18Z,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione

Cat. No.: B8209509
M. Wt: 514.6 g/mol
InChI Key: KEEQQEKLEZRLDS-ISRVQPDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes:: The synthetic routes for Roridin E are not extensively documented. it is primarily produced by fungal species in their natural habitat.

Industrial Production:: Industrial production methods for Roridin E are limited due to its natural occurrence. Researchers mainly isolate it from fungal cultures or contaminated materials.

Chemical Reactions Analysis

Reactivity:: Roridin E can undergo various reactions, including oxidation, reduction, and substitution

Major Products:: The major products formed from Roridin E reactions depend on the specific reaction type. Further research is needed to elucidate these details.

Scientific Research Applications

Roridin E has several scientific research applications:

    Chemistry: It serves as a model compound for studying trichothecenes and their biological effects.

    Biology: Researchers investigate its impact on cellular processes and potential toxicity.

    Medicine: Although not directly used in medicine, understanding its mechanisms can inform drug development.

    Industry: Its unique structure may inspire novel synthetic pathways or bioengineering approaches.

Mechanism of Action

The exact mechanism by which Roridin E exerts its effects remains an active area of research. It likely involves interactions with cellular components, potentially affecting protein synthesis or other vital processes.

Comparison with Similar Compounds

Roridin E’s uniqueness lies in its macrocyclic structure and specific functional groups. Similar compounds include other trichothecenes like T-2 toxin, deoxynivalenol (DON), and verrucarin A .

Properties

IUPAC Name

(3R,8R,12Z,17R,18Z,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5-,8-6-,19-14-/t20-,21-,22-,23-,24?,27-,28-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQQEKLEZRLDS-ISRVQPDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(\CCO[C@H](/C=C\C=C/C(=O)O[C@H]4[C@]3([C@]5(CO5)C(C4)O2)C)[C@@H](C)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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